molecular formula C9H16O B13836166 2-Hexanone, 3-ethenyl-3-methyl-

2-Hexanone, 3-ethenyl-3-methyl-

Cat. No.: B13836166
M. Wt: 140.22 g/mol
InChI Key: OJWHHZPLGDKUSM-UHFFFAOYSA-N
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Description

2-Hexanone, 3-ethenyl-3-methyl- is a branched ketone derivative with a molecular structure characterized by a six-carbon chain (hexanone backbone), a ketone group at position 2, and substituents at position 3: an ethenyl (vinyl, CH₂=CH–) and a methyl (–CH₃) group. The presence of both an ethenyl and methyl group introduces steric and electronic effects that likely influence its reactivity, solubility, and toxicokinetics compared to simpler ketones like 2-hexanone (CAS 591-78-6) .

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3-ethenyl-3-methylhexan-2-one

InChI

InChI=1S/C9H16O/c1-5-7-9(4,6-2)8(3)10/h6H,2,5,7H2,1,3-4H3

InChI Key

OJWHHZPLGDKUSM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C=C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexanone, 3-ethenyl-3-methyl- typically involves the reaction of 3-methyl-3-vinyl-1-butanol with an oxidizing agent. One common method is the oxidation of the alcohol using chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the ketone.

Industrial Production Methods

In an industrial setting, the production of 2-Hexanone, 3-ethenyl-3-methyl- can be achieved through catalytic oxidation processes. These processes often utilize metal catalysts such as palladium or platinum to facilitate the oxidation of the corresponding alcohol. The reaction is conducted in large-scale reactors with precise control over reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hexanone, 3-ethenyl-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The vinyl group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted ketones or alkenes.

Scientific Research Applications

2-Hexanone, 3-ethenyl-3-methyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Hexanone, 3-ethenyl-3-methyl- involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The vinyl group can undergo addition reactions, leading to the formation of new chemical bonds. These interactions can affect cellular pathways and biochemical processes, making the compound of interest in various fields of research.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table compares 2-Hexanone, 3-ethenyl-3-methyl- with structurally related ketones:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
2-Hexanone, 3-ethenyl-3-methyl-* Not available C₈H₁₂O (inferred) ~124.18 (calc.) Ethenyl, methyl at C3
2-Hexanone (Methyl-n-butyl ketone) 591-78-6 C₆H₁₂O 100.16 Linear chain, ketone at C2
3-Methyl-2-hexanone 2550-21-2 C₇H₁₄O 114.19 Methyl at C3
5-Methyl-3-hexanone 623-56-3 C₇H₁₄O 114.19 Methyl at C5
5-Methyl-3-methylene-2-hexanone 1187-87-7 C₈H₁₄O 126.20 Methylene (=CH₂), methyl at C5

Key Observations :

  • Reactivity: The ethenyl group in 3-ethenyl-3-methyl-2-hexanone may enhance reactivity toward electrophilic additions or polymerization, unlike saturated analogs like 3-methyl-2-hexanone .
Toxicological Profiles
Compound Key Metabolite Neurotoxicity Mechanism Absorption (Respiratory/Dermal)
2-Hexanone 2,5-Hexanedione γ-Diketone crosslinking of neurofilaments ~75–92% inhaled; 66% oral
3-Ethenyl-3-methyl-2-hexanone* Likely unsaturated metabolites Possible alternative pathways (e.g., epoxidation) Not available
4-Methyl-2-pentanone (MIBK) Non-neurotoxic metabolites Minimal neurotoxicity; irritant effects High dermal absorption

Key Findings :

  • 2-Hexanone is metabolized to 2,5-hexanedione, a γ-diketone causing peripheral neuropathy via protein crosslinking .
  • However, unsaturated metabolites (e.g., epoxides) could introduce new risks .
  • MIBK (4-methyl-2-pentanone), a structurally distinct ketone, lacks neurotoxicity but is prioritized in air monitoring due to industrial relevance (MDL: 0.111 μg/m³) .

Key Insights :

  • 2-Hexanone degrades via atmospheric reactions but was phased out due to neurotoxicity .
  • Ethyl-3-methyl-2-hexenoate (a related ester) highlights the role of substituents in stability; its synthesis achieves 96% yield via optimized routes .
Spectroscopic Signatures
  • 2-Hexanone: IR absorption at 1715 cm⁻¹ (C=O stretch), with methyl bending at 1358 cm⁻¹ and C–CO–C coupling at 1168 cm⁻¹ .
  • 3-Ethenyl-3-methyl-2-hexanone: Expected C=O stretch near 1700–1720 cm⁻¹, with additional peaks for ethenyl (C=C at ~1650 cm⁻¹) and conjugated systems.

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